molecular formula C6H8O2 B147259 5,6-Dihydro-2H-pyran-3-carbaldehyde CAS No. 13417-49-7

5,6-Dihydro-2H-pyran-3-carbaldehyde

Cat. No. B147259
CAS RN: 13417-49-7
M. Wt: 112.13 g/mol
InChI Key: RKXCKEHBMLDWET-UHFFFAOYSA-N
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Description

5,6-Dihydro-2H-pyran-3-carbaldehyde is a chemical compound that is part of the dihydropyran family, characterized by a six-membered oxygen-containing heterocycle. The compound features an aldehyde functional group attached to the third carbon of the dihydropyran ring. This structure makes it a versatile intermediate for various chemical syntheses, particularly in the creation of heterocyclic compounds with potential pharmacological activities.

Synthesis Analysis

The synthesis of dihydropyran derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of related pyrazine dicarbaldehydes involves a two-step process starting from dimethylpyrazines, which are transformed into distyryl derivatives and then oxidized using a tandem system of osmium tetroxide/periodate ions . Similarly, the synthesis of 5,6-dihydro-2-oxo-2H-pyran derivatives is reported to occur as by-products in Knoevenagel condensations of α,β ethylenic aldehydes with the dimethyl ester of isopropylidenemalonic acid .

Molecular Structure Analysis

The molecular structure of dihydropyran derivatives can be elucidated using techniques such as X-ray diffraction analysis. For example, the structure of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was determined using this method, revealing the spatial arrangement of the atoms within the molecule . Similarly, the optimized molecular structure and vibrational frequencies of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde were investigated both experimentally and theoretically, providing insights into the stability and charge transfer within the molecule .

Chemical Reactions Analysis

Dihydropyran derivatives can undergo various chemical reactions, including cycloisomerization and acetalisation, as demonstrated in the tandem reactions of 6-phenylethynylpyrimidine-5-carbaldehydes with alcohols, leading to the regioselective synthesis of furo and pyrano pyrimidine cores . Additionally, the reaction of sulfur-containing dihydropyran derivatives with alcohols can lead to unexpected isomerization, resulting in a mixture of diastereoisomeric acetals .

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyran derivatives can vary significantly depending on their specific substituents and functional groups. Photophysical studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in different solvents revealed variations in extinction coefficients and quantum yield, indicating the influence of solvent polarity on the compound's properties . The molecular electrostatic potential map of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde showed regions of negative and positive electrostatic potential, suggesting possible sites for electrophilic and nucleophilic attacks, respectively .

Scientific Research Applications

Antimicrobial and Antiseptic Properties

  • 5,6-Dihydro-2H-pyran derivatives have shown bacteriostatic effects and are known as strong and safe antiseptics. These derivatives, when reacted with alcohols, can lead to new potentially biologically active derivatives (Keiko et al., 2008).

Insecticidal/Fungicidal/Acaricidal Screening

  • Derivatives of 5,6-Dihydro-2H-pyran-3-carboxaldehyde have been synthesized and tested for insecticidal, fungicidal, and acaricidal properties. Notably, the methylester of these derivatives exhibits a significant knock-down effect against the fruit fly Drosophila melanogaster (Spreitzer et al., 1990).

Polymer Synthesis

  • 5,6-Dihydro-2H-pyran derivatives are used in polymer synthesis, particularly in the oxidation and polyaddition processes to form various polymeric compounds (Maślińska-Solich et al., 1995).

Antioxidant and Antihyperglycemic Agents

  • Certain coumarin derivatives containing pyrazole and indenone rings, synthesized using 5,6-Dihydro-2H-pyran derivatives, have shown potent antioxidant and antihyperglycemic properties (Kenchappa et al., 2017).

Quantum-Chemical Studies

  • Quantum-chemical studies have been conducted on derivatives of 5,6-Dihydro-2H-pyran-2-carbaldehyde, providing insights into the disproportionation mechanisms in reactions like the Cannizzaro reaction (Kovalskyi et al., 2014).

Chelation of Metal Ions

  • Macrocyclic N4 ligands derived from 5,6-Dihydro-2H-pyran-5-carbaldehyde derivatives have been shown to effectively chelate nickel(II) ions (Hanke et al., 1982).

Cytotoxicity and MMP Inhibition

  • Studies on the cytotoxicity and matrix metalloproteinase inhibition of 5,6-Dihydro-2H-pyran-3-carbonitriles have revealed significant results, especially in relation to cancer research (Ignatovich et al., 2015).

Safety And Hazards

5,6-Dihydro-2H-pyran-3-carbaldehyde is classified under the GHS07 hazard class . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3,6-dihydro-2H-pyran-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O2/c7-4-6-2-1-3-8-5-6/h2,4H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXCKEHBMLDWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158581
Record name 5,6-Dihydro-2H-pyran-3-carbaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydro-2H-pyran-3-carbaldehyde

CAS RN

13417-49-7
Record name 5,6-Dihydro-2H-pyran-3-carboxaldehyde
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Record name 5,6-Dihydro-2H-pyran-3-carbaldehyde
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Record name 5,6-Dihydro-2H-pyran-3-carbaldehyde
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Record name 5,6-dihydro-2H-pyran-3-carbaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
7
Citations
J Liu, M Wang, B Li, Q Liu, Y Zhao - The Journal of Organic …, 2007 - ACS Publications
A divergent synthesis of functionalized unsaturated δ-lactones 2, 3, 4, and 5 has been developed starting from the readily available α-alkenoyl-α-carboxyl ketene dithioacetals 1 in high …
Number of citations: 33 pubs.acs.org
WL Ashley, EL Timpy, TC Coombs - The Journal of Organic …, 2018 - ACS Publications
Nazarov reactions of 2-furyl vinyl ketones and related heteroaromatic enones, to produce furan-fused cyclopentanones using a flow photochemical approach, are described. …
Number of citations: 13 pubs.acs.org
M Munyololo, DW Gammon, I Mohrholz - Carbohydrate research, 2012 - Elsevier
Two further variations of the Ferrier-type allylic rearrangements of 1,2-cyclopropanated glucose derivatives bearing an acetoxylated carbon at the 1′-position are described. In the first, …
Number of citations: 12 www.sciencedirect.com
SJ Poingdestre - 2012 - ora.ox.ac.uk
Chapter 1 is an overview of the key developments in rhodium-catalysed hydroacylation. The main focus of this chapter is the use of various chelation strategies for the stabilisation of …
Number of citations: 2 ora.ox.ac.uk
B Francois, L Eberlin, F Berrée, A Whiting… - The Journal of …, 2020 - ACS Publications
Complimentary to classical hydroboration and boron-Wittig reactions, a new, efficient access to cyclic 1,3-dienyl boronic esters has been developed via diene or triene metathesis. …
Number of citations: 8 pubs.acs.org
AK Cheung - 2003 - search.proquest.com
Chapter 1. Natural products containing the γ-hydroxybutenolide moiety, important pharmacophores, are reviewed, and their structures and biological activities are discussed. The …
Number of citations: 2 search.proquest.com
EJ Itumoh, S Data, EM Leitao - Molecules, 2020 - mdpi.com
This review covers the main synthetic routes to and the corresponding mechanisms of phosphoramidate formation. The synthetic routes can be separated into six categories: salt …
Number of citations: 22 www.mdpi.com

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